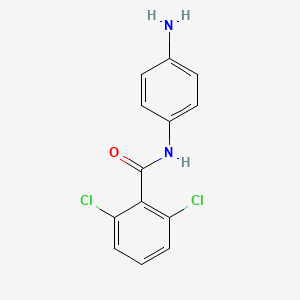

N-(4-Aminophenyl)-2,6-dichlorobenzamide

Übersicht

Beschreibung

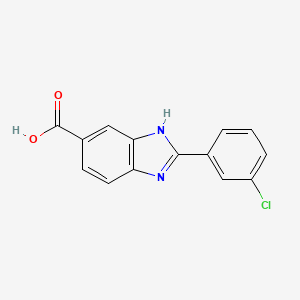

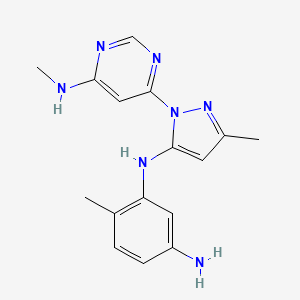

“N-(4-Aminophenyl)-2,6-dichlorobenzamide” is likely a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further attached to a benzamide group (a benzene ring attached to a carboxamide group). The benzamide group is substituted with two chlorine atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the reaction conditions. Similar compounds have been involved in reactions such as the Friedel-Crafts reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds often appear as solid crystals at room temperature .

Wissenschaftliche Forschungsanwendungen

Environmental Assessments :

- N-(4-Aminophenyl)-2,6-dichlorobenzamide, as a metabolite of the herbicide dichlobenil, can be assessed through isotope fractionation during its biodegradation. This process can be used to evaluate its fate in the environment, with significant carbon and nitrogen isotopic enrichment factors observed during its degradation. This suggests its potential utility in environmental monitoring and assessments (Reinnicke et al., 2012).

Cancer Research :

- In cancer research, certain compounds related to this compound have shown potent antiproliferative activities against various cancer cell lines. These compounds, acting as dual inhibitors of histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), have demonstrated significant effects in arresting the cell cycle and promoting apoptosis in cancer cells (Cheng et al., 2020).

Groundwater Contamination Analysis :

- Analysis of environmental concentrations of dichlobenil and its main metabolite 2,6-dichlorobenzamide (a structurally similar compound to this compound) has been crucial in understanding their distribution and impact in the environment. This research is essential for the development of strategies to manage and mitigate groundwater contamination (Björklund et al., 2011).

Herbicide Development :

- N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to this compound, has been identified as a potential herbicide effective against various grasses. This suggests that compounds with structural similarities may have agricultural applications (Viste et al., 1970).

Bioremediation :

- Research into the biodegradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. highlights the potential of these bacteria for bioremediation of contaminated sites. These bacteria can degrade BAM, a persistent environmental pollutant, thereby offering a solution for cleaning up contaminated groundwater and soil (Sørensen et al., 2006).

Biocatalysis in Water Treatment :

- Aminobacter sp. MSH1 has been studied for its ability to mineralize BAM in water, presenting a biocatalytic approach for the removal of such micropollutants from groundwater. This research opens pathways for the development of biological methods in water treatment processes (Raes et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-2,6-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGXLGFLQQZGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

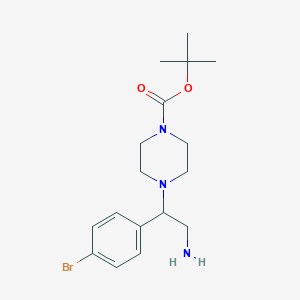

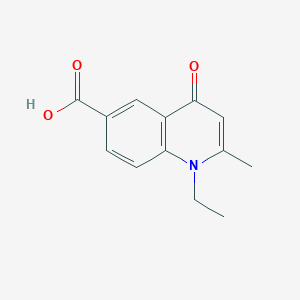

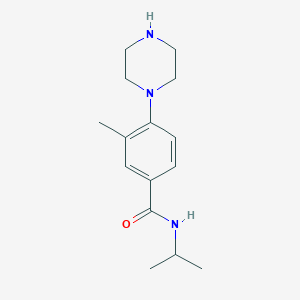

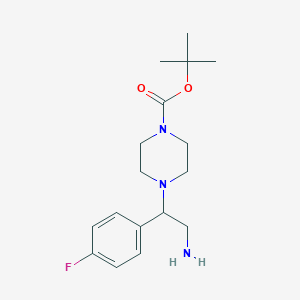

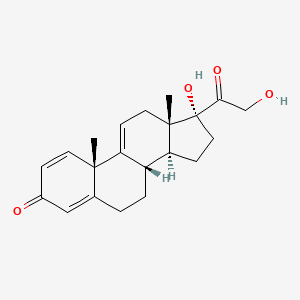

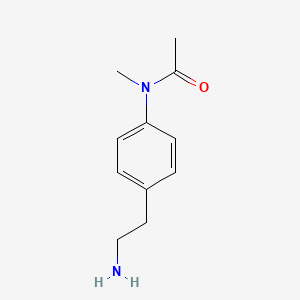

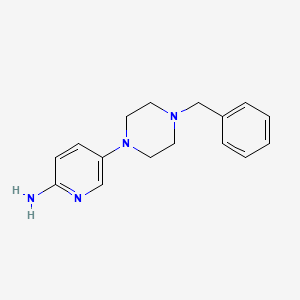

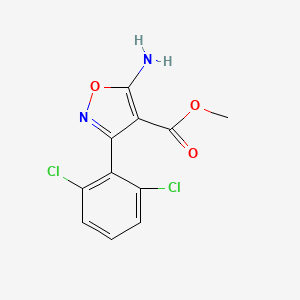

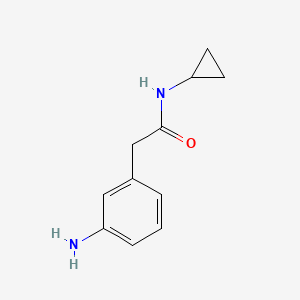

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3073841.png)

![4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B3073847.png)

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)